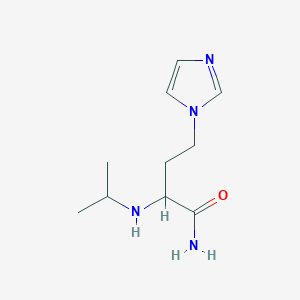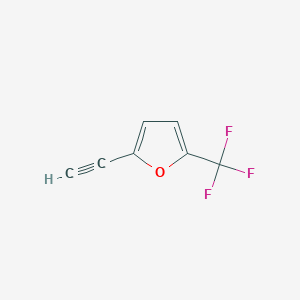
2-Ethynyl-5-(trifluoromethyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-5-(trifluoromethyl)furan is a chemical compound with the molecular formula C7H3F3O It is a derivative of furan, a heterocyclic organic compound, and contains both an ethynyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed coupling of 5-bromo-2-(trifluoromethyl)furan with ethynyltrimethylsilane, followed by desilylation to yield the desired product .
Industrial Production Methods
Industrial production of 2-Ethynyl-5-(trifluoromethyl)furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-5-(trifluoromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include furanones, ethyl-substituted furans, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Ethynyl-5-(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)furan involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethylfuran: Lacks the ethynyl group but shares the trifluoromethyl substitution.
5-Ethynylfuran: Contains the ethynyl group but lacks the trifluoromethyl substitution.
2,5-Dimethylfuran: Contains methyl groups instead of ethynyl and trifluoromethyl groups.
Uniqueness
2-Ethynyl-5-(trifluoromethyl)furan is unique due to the presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C7H3F3O |
|---|---|
Peso molecular |
160.09 g/mol |
Nombre IUPAC |
2-ethynyl-5-(trifluoromethyl)furan |
InChI |
InChI=1S/C7H3F3O/c1-2-5-3-4-6(11-5)7(8,9)10/h1,3-4H |
Clave InChI |
KNPOLPNHKVFPER-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(O1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


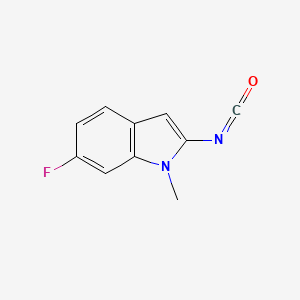
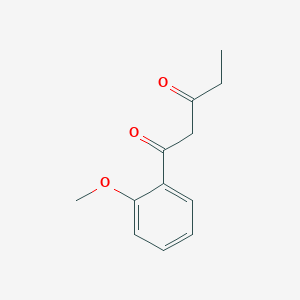
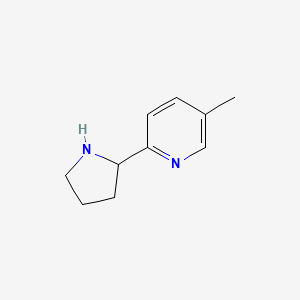

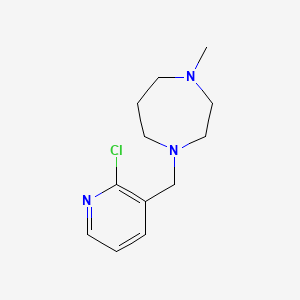
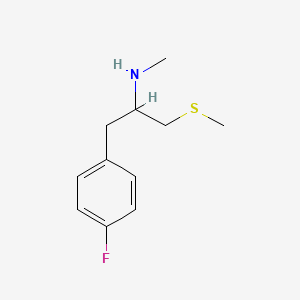
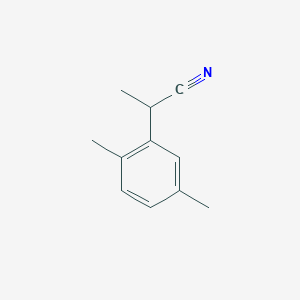
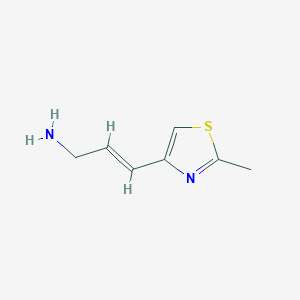

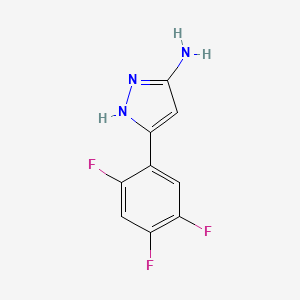
![(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
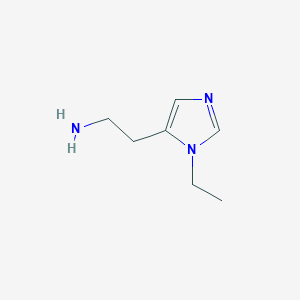
![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13620471.png)
